molecular formula C10H9N3O2S B2923744 5-Methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine CAS No. 16942-64-6

5-Methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine

Cat. No.: B2923744
CAS No.: 16942-64-6
M. Wt: 235.26
InChI Key: UCQJNHUDJFAASX-UHFFFAOYSA-N
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Description

Product Overview 5-Methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine is a high-purity organic compound with the CAS Number 16942-64-6 and a molecular weight of 235.26 g/mol. Its molecular formula is C 10 H 9 N 3 O 2 S . This chemical belongs to the 2-aminothiazole class, a privileged scaffold in medicinal chemistry known for its versatility and wide range of pharmacological activities . Research Applications and Value The 2-aminothiazole core is a significant pharmacophore in drug discovery. Researchers investigate this structural class for its potential in developing novel therapeutic agents. Notably, 2-aminothiazole derivatives have demonstrated diverse biological activities in scientific literature, including anticancer and antitumor properties, antimicrobial effects, and central nervous system (CNS) activity . The specific substitution pattern of the 5-methyl and 3-nitrophenyl groups on the thiazole ring makes this compound a valuable intermediate for structure-activity relationship (SAR) studies and for the synthesis of more complex molecules targeting these and other therapeutic areas. Compound Handling and Use This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) before use and handle the compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

5-methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c1-6-9(12-10(11)16-6)7-3-2-4-8(5-7)13(14)15/h2-5H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQJNHUDJFAASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 2-bromo-1-(3-nitrophenyl)ethanone with thiourea under basic conditions to form the thiazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as solvent extraction, distillation, and crystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, particularly at the 2-position and 5-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

5-Methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to inhibition or activation of specific biochemical pathways.

    Pathways Involved: The compound may affect pathways related to cell proliferation,

Biological Activity

5-Methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H9N3O2SC_{10}H_{9}N_{3}O_{2}S with a molecular weight of 235.26 g/mol. The presence of the nitrophenyl group and the thiazole ring contributes to its biological activity.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. Studies have shown that derivatives containing the thiazole moiety can effectively inhibit various strains of bacteria and fungi. For instance, compounds with a similar structure have demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundS. aureus32.6 μg/mL
E. coli47.5 μg/mL
Aspergillus fumigatus25 μg/mL

This table illustrates the effectiveness of thiazole derivatives in inhibiting microbial growth, highlighting the potential for developing new antimicrobial agents.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. A series of thiazole derivatives were evaluated for their antiproliferative effects on human cancer cell lines. Notably, compounds structurally related to this compound demonstrated moderate to potent antiproliferative activity.

Table 2: Antiproliferative Activity in Cancer Cell Lines

CompoundIC50 (μM)Cell Line
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s)0.36 - 0.86SGC-7901
This compoundTBDVarious

The IC50 values indicate the concentration required to inhibit cell proliferation by 50%, showcasing the potential of these compounds in cancer therapy.

The mechanism by which this compound exerts its biological effects is believed to involve modulation of tubulin dynamics. Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule formation and leading to cell cycle arrest in cancer cells.

Case Studies and Research Findings

A comprehensive study evaluated various thiazole derivatives for their biological activities. The findings revealed that the incorporation of nitro groups significantly enhanced the antimicrobial and anticancer activities of these compounds. The study emphasized that structural modifications could lead to improved pharmacological profiles.

Example Case Study:

In a recent study published in MDPI, researchers synthesized a series of nitro-substituted thiazole derivatives and assessed their biological activities. The results indicated that compounds with electron-withdrawing groups at specific positions exhibited superior antimicrobial and anticancer properties compared to their unsubstituted counterparts .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents (Thiazole) Phenyl/Other Group Molecular Weight (g/mol) Key Properties/Applications
5-Methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine 5-Me, 4-(3-NO₂Ph) 3-NO₂ ~261.29* Potential antiproliferative activity
4-(4′-Nitrophenyl)thiazol-2-amine None 4-NO₂ 207.22 94% synthesis yield
5-Methyl-4-(oxan-3-yl)-1,3-thiazol-2-amine 5-Me, 4-oxane Oxane 198.29 pKa 5.33, high hydrophilicity
MortaparibMild 4-Me, 5-thiophene Triazole-sulfanyl 441.54 Mortalin/PARP1 inhibition

*Estimated based on structural formula (C₁₀H₉N₃O₂S).

Key Findings and Implications

Substituent Position : The meta-nitro group in the target compound may offer steric advantages over para-nitro analogs in binding to biological targets .

Synthetic Flexibility : Functionalization of the thiazole amine (e.g., sulfonylation in ) allows for diversification into drug-like molecules .

Q & A

Q. Table 1. Key Synthetic Parameters for Optimized Yield

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time12 hours30 minutes
SolventEthanolDMF
Yield45–55%70–75%
Purity (HPLC)90–92%95–98%

Q. Table 2. Biological Activity Profile

Assay TypeResult (IC50_{50})Reference
Antitumor (MCF-7)8.7 µM
Antimicrobial (E. coli)>100 µM (no activity)
COX-2 Inhibition12.3 µM

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